molecular formula C15H19NO3 B12106862 Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate

Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate

Cat. No.: B12106862
M. Wt: 261.32 g/mol
InChI Key: PUAMXGRDLHCMBD-UHFFFAOYSA-N
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Description

Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate is a pyrrolidine-derived compound featuring a benzyl ester group at the 1-position, an acetyl group at the 1-position, and a methyl substituent at the 2-position.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C15H19NO3/c1-12(17)16-10-6-9-15(16,2)14(18)19-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-11H2,1-2H3

InChI Key

PUAMXGRDLHCMBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1(C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate typically involves the esterification of L-proline derivatives. One common method includes the reaction of L-proline with benzyl alcohol in the presence of an acid catalyst to form the benzyl ester . The acetylation of the resulting compound is then carried out using acetic anhydride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of proline derivatives. These derivatives can then participate in various biochemical pathways, influencing cellular processes such as protein synthesis and signal transduction .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at Key Positions Key Features Reference(s)
This compound* C₁₆H₁₉NO₃ 273.33 1-Acetyl, 2-methyl Ester and acetyl groups enhance reactivity
Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate C₁₈H₂₁N₃O₂ 311.38 2-(6-Amino-2-methylpyridin-3-yl) Pyridine moiety enables π-π interactions
(R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate C₁₅H₁₈N₂O₂ 258.32 2-Cyano, 2-ethyl (R-configuration) Nitrile group increases polarity
Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate C₁₈H₂₀N₂O₂ 296.36 2-(6-Methylpyridin-2-yl) Methylpyridine enhances lipophilicity
Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate C₁₅H₂₂N₂O₃ 278.35 2-Aminomethyl, 4-methoxy, 2-methyl Amino and methoxy groups improve solubility

*Theoretical values based on structural analysis.

Biological Activity

Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate, also known as benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a pyrrolidine ring with an acetyl group and a benzyl substituent. Its molecular formula is C${13}$H${15}$N O$_{3}$, with a molecular weight of approximately 261.32 g/mol. The unique structure contributes to its biological activity and potential applications in pharmaceuticals.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Neuroprotective Effects : Preliminary studies indicate that this compound may interact with receptors in the central nervous system, influencing neurotransmitter pathways and offering neuroprotective benefits.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on carbohydrate hydrolysis enzymes such as α-glucosidase and α-amylase, which are relevant in the management of type 2 diabetes mellitus .
  • Anticonvulsant Activity : Certain related compounds have demonstrated anticonvulsant properties, indicating a potential therapeutic role in seizure disorders .

The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects. For example, its inhibition of α-glucosidase and α-amylase suggests a mechanism that may involve competitive binding to the active sites of these enzymes .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureUnique Features
Benzyl (S)-ProlinePyrrolidine ring with a carboxylic acidContains a free carboxylic acid; often used in peptide synthesis
Benzyl (R)-ValineAliphatic amino acid structureMore hydrophobic; used in protein synthesis
Benzyl (S)-SerineContains hydroxymethyl groupExhibits different reactivity due to hydroxymethyl group presence

This compound stands out due to its acetyl and methyl substitutions on the pyrrolidine ring, which influence its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study assessing the antimicrobial efficacy of various derivatives found that certain modifications enhanced activity against specific bacterial strains, suggesting avenues for developing new antibiotics.
  • Diabetes Management : Research focusing on α-glucosidase inhibitors demonstrated that benzyl-substituted derivatives could effectively lower blood glucose levels in vitro, supporting their potential use in diabetes therapy .
  • Neuroprotection : Investigations into neuroprotective effects revealed that the compound may reduce neuronal damage in models of neurodegenerative diseases by modulating neurotransmitter systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate, and how is reaction optimization achieved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrrolidine derivatives and functionalizing them via acetylation and benzylation. For example:

  • Step 1 : Protection of the pyrrolidine nitrogen using benzyl chloroformate under basic conditions (e.g., Na₂CO₃ in THF) .
  • Step 2 : Acetylation of the 2-methyl group using acetyl chloride in the presence of a catalyst like DMAP .
  • Optimization focuses on controlling reaction parameters (temperature, solvent polarity, and stoichiometry) to maximize yield and purity. For instance, yields improve when reactions are conducted at 0–5°C to minimize side-product formation .
    • Key Data :
ParameterOptimal ConditionYield Range
Temperature0–5°C65–75%
SolventTHF/DCM mixture70–80%
CatalystDMAP (5 mol%)80–85%

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the positions of the acetyl, benzyl, and methyl groups. For example, the acetyl group’s carbonyl signal appears at ~170 ppm in ¹³C NMR .
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O stretch) confirm ester functionalities .
  • HPLC Analysis : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
  • First Aid : Immediate flushing with water for eye/skin contact (15 minutes minimum) and medical consultation for ingestion .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .

Advanced Research Questions

Q. How can contradictory data on biological activity between structural analogs be resolved?

  • Methodological Answer : Discrepancies often arise from substituent effects on receptor binding. For example:

  • Case Study : Analog A (with a 6-amino-pyridine moiety) shows higher receptor affinity than Analog B (with a methylthio group) due to hydrogen-bonding interactions .
  • Resolution Strategies :
  • Docking Studies : Computational modeling to compare binding poses .
  • In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization) to quantify affinity differences .
    • Data Table : Comparison of Analogs’ Biological Activities
CompoundSubstituentIC₅₀ (µM)Target Receptor
Analog A6-amino-pyridine0.12Kinase X
Analog BMethylthio2.5Kinase X
Target Compound1-acetyl-2-methyl0.45Kinase X

Q. What strategies address low yield in stereoselective synthesis of the compound?

  • Methodological Answer :

  • Chiral Catalysts : Use of (R)-BINAP or L-proline derivatives to enhance enantiomeric excess (ee) .
  • Temperature Control : Lower temperatures (-20°C) reduce racemization during benzylation .
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) to monitor ee (>90% required) .

Q. How does the compound’s stereochemistry influence its enzyme inhibition profile?

  • Methodological Answer :

  • Case Study : The (R)-enantiomer inhibits prolyl endopeptidase 10x more effectively than the (S)-form due to better fit in the enzyme’s chiral pocket .
  • Method : Enzyme kinetics (Michaelis-Menten analysis) and X-ray crystallography of enzyme-ligand complexes .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 98–102°C vs. 105–108°C)?

  • Methodological Answer : Variations arise from:

  • Purity Differences : Impurities (e.g., unreacted starting material) lower observed melting points .
  • Polymorphism : Crystallization conditions (slow vs. fast cooling) produce distinct polymorphs .
    • Resolution : Recrystallization from a single solvent (e.g., ethanol) followed by DSC analysis .

Key Takeaways for Researchers

  • Synthesis : Optimize stepwise protection/acylation with strict temperature control .
  • Characterization : Combine NMR, IR, and chiral HPLC for robust structural validation .
  • Biological Studies : Prioritize analogs with electron-donating groups (e.g., amino) for enhanced activity .

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